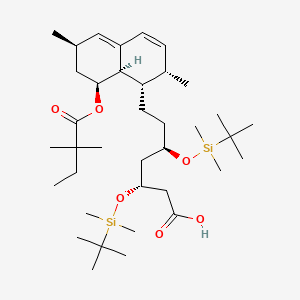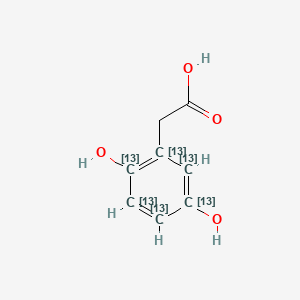
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is a derivative of Simvastatin, a widely used statin medication for lowering cholesterol and preventing cardiovascular disease. This compound is characterized by the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility. The molecular formula of this compound is C37H68O6Si2, and it has a molecular weight of 665.1 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid typically involves the protection of hydroxyl groups in Simvastatin with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in controlled environments to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and structural verification using techniques like NMR and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in drug development research, particularly in the study of cholesterol-lowering agents and cardiovascular therapeutics.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is similar to that of Simvastatin. It inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The tert-butyldimethylsilyl groups enhance the compound’s stability and bioavailability, making it more effective in its therapeutic action .
Comparación Con Compuestos Similares
Simvastatin: The parent compound, widely used for lowering cholesterol.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with higher potency and different pharmacokinetic properties
Uniqueness: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is unique due to the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility compared to other statins. This modification potentially improves its pharmacokinetic profile and therapeutic efficacy .
Propiedades
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGJURCSNNEWPC-KJKJJRJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676231 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094101-38-8 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)








